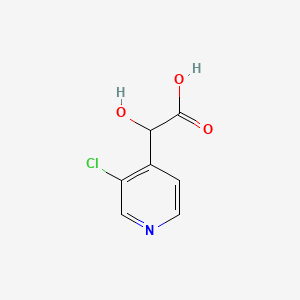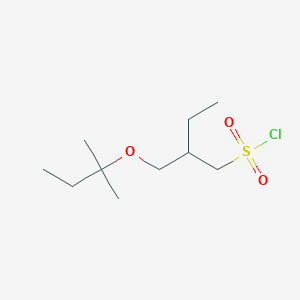![molecular formula C17H29NO4 B15310874 2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylicacid](/img/structure/B15310874.png)
2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylic acid is a synthetic organic compound with the molecular formula C17H29NO4 and a molecular weight of 311.42 g/mol . This compound is characterized by its spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a carboxylic acid functional group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Boc Protecting Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Esterification: The carboxylic acid group can react with alcohols in the presence of a catalyst to form esters.
Amidation: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in an organic solvent.
Esterification: Catalyzed by sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) in the presence of an alcohol.
Major Products
Hydrolysis: Yields the free amine and carbon dioxide.
Esterification: Produces esters of the carboxylic acid.
Amidation: Forms amides from the reaction with amines.
Applications De Recherche Scientifique
2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The Boc protecting group can be removed to reveal the active amine, which can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}-7-oxaspiro[3.5]nonane-2-carboxylic acid: Similar structure but with an oxygen atom in the spirocyclic core.
2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both a Boc-protected amine and a carboxylic acid group. This combination of functional groups makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C17H29NO4 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
7,7-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C17H29NO4/c1-14(2,3)22-13(21)18-17(12(19)20)10-16(11-17)8-6-15(4,5)7-9-16/h6-11H2,1-5H3,(H,18,21)(H,19,20) |
Clé InChI |
PPDLRPHFBQIQAH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2(CC1)CC(C2)(C(=O)O)NC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



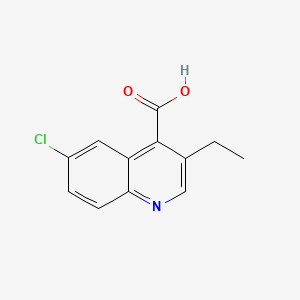
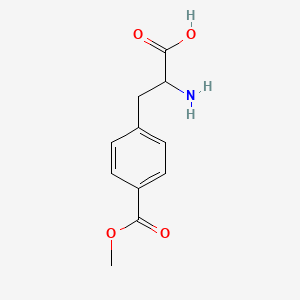
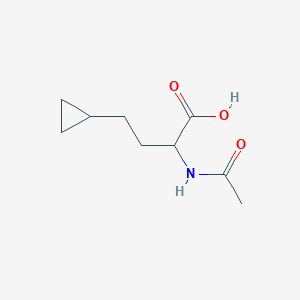
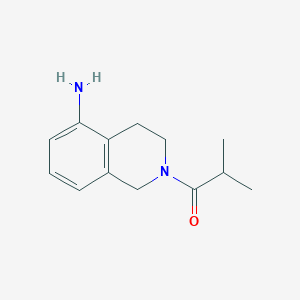


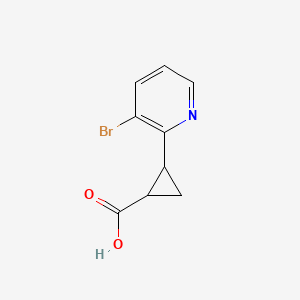

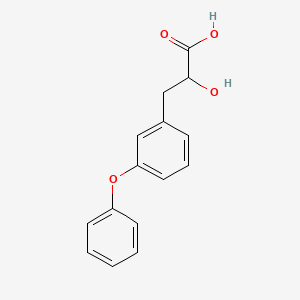
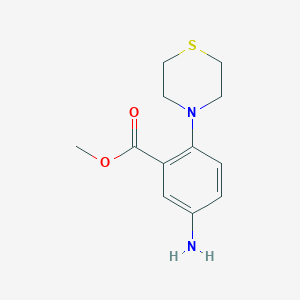
![2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B15310887.png)
